molecular formula C10H6ClF3N2O2 B6336987 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 942031-21-2

5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No. B6336987
CAS RN: 942031-21-2
M. Wt: 278.61 g/mol
InChI Key: QTRIMZCFJOCQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole, also known as CMT-TFM, is an organic compound with a wide range of scientific applications. It is a five-membered heterocyclic ring with a chloromethyl group, a trifluoromethoxy group, and an oxadiazole ring. CMT-TFM is a versatile compound used in various scientific fields, including biochemistry, organic synthesis, and pharmacology.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is not well understood, but it is thought to act by forming a covalent bond with the active site of a target protein. This covalent bond is then used to modulate the activity of the target protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it has been shown to have a variety of effects on proteins, enzymes, and other biological molecules. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels. In addition, this compound has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Advantages and Limitations for Lab Experiments

5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and it is relatively non-toxic. In addition, this compound is relatively inexpensive and can be used in a variety of experiments. However, this compound is not very soluble in water, and it can be difficult to remove from reaction mixtures.

Future Directions

There are several potential future directions for research involving 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on proteins, enzymes, and other biological molecules. In addition, further research could be conducted to identify new applications for this compound, such as its use in drug design or as an inhibitor of enzyme activity. Finally, further research could be conducted to improve the solubility and stability of this compound for use in lab experiments.

Synthesis Methods

5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-(trifluoromethoxy)benzaldehyde and chloroacetyl chloride in a 1:1 molar ratio in anhydrous acetonitrile. The reaction is carried out at room temperature and is usually complete within 24 hours. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole has a wide range of scientific applications, including its use as a synthetic intermediate in organic synthesis, as a reagent in biochemistry, and as a tool for studying the structure and function of proteins. In addition, this compound has been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

5-(chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c11-5-8-15-9(16-18-8)6-1-3-7(4-2-6)17-10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRIMZCFJOCQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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